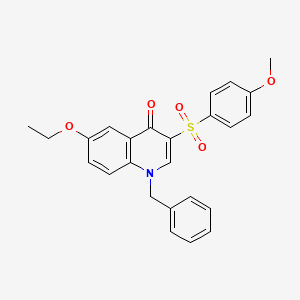

![molecular formula C21H21N3O3 B2551579 3-(3,4-二甲氧基苯乙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 400821-49-0](/img/structure/B2551579.png)

3-(3,4-二甲氧基苯乙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

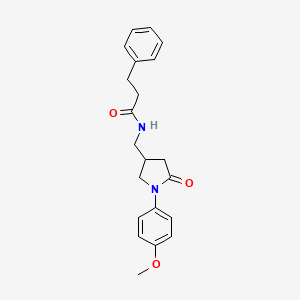

The compound "3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one" is a derivative of the pyrimido[5,4-b]indol-4-one family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The presence of the dimethoxyphenethyl group suggests that the compound may have unique physical and chemical properties, as well as possible biological activity .

Synthesis Analysis

The synthesis of related pyrimido[5,4-b]indol-4-one derivatives has been reported using an efficient approach. The key intermediate, isothiocyanate, was prepared using di-2-pyridyl thionocarbonate (DPT) as a more environmentally friendly alternative to thiophosgene. Cyclization of thiosemicarbazide derivatives was achieved using methods reported by Wanhoff, with powdery copper/copper(I) iodide as a catalyst. The structural elucidation of these derivatives was confirmed by 1H NMR and mass spectrometry .

Molecular Structure Analysis

For compounds within the same family, single crystal X-ray diffraction has been used to confirm the molecular structure. Density Functional Theory (DFT) calculations have been employed to optimize bond parameters, which are in good agreement with the experimental data. The stability and charge delocalization of the molecules have been studied using Natural Bond Orbital (NBO) analysis, and the HOMO-LUMO energy gap calculations have provided insights into the overlapping of atomic orbitals and their energy levels .

Chemical Reactions Analysis

The reactions of related indole derivatives with various reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides have been explored. These reactions have led to the formation of various pyrimido[5,4-b]indole derivatives, with the possibility of further functionalization through alkylation at different atoms, such as nitrogen or sulfur. This demonstrates the reactivity and versatility of the pyrimido[5,4-b]indol-4-one scaffold in chemical synthesis .

Physical and Chemical Properties Analysis

The photophysical and electrochemical properties of related compounds have been studied using UV-Visible and fluorescence spectroscopy, as well as cyclic voltammetry. These studies have revealed intramolecular charge transfer transitions and emission bands upon excitation, indicating the potential of these compounds for applications in materials science. The electrochemical properties have shown reversible redox reactions for some derivatives, which is an important characteristic for electroactive materials .

The molecular electrostatic potential (MEP) map has been used to predict reactive sites, and the high value of the second-order nonlinear optical (NLO) susceptibility (μβ0) suggests that these molecules could be used as potential NLO materials. Additionally, the antimicrobial activities of these derivatives have been investigated through molecular docking studies, providing a basis for their potential use in medicinal chemistry .

科学研究应用

杂环衍生物的合成

研究表明 5H-嘧啶并[5,4-b]吲哚衍生物在合成各种杂环化合物中具有多功能性。例如,涉及 3-氨基-1H-吲哚-2-羧酸甲酯与芳基异氰酸酯、芳基异硫氰酸酯和氰胺的反应导致各种 5H-嘧啶并[5,4-b]吲哚衍生物。这些反应能够形成具有潜在药理应用的复杂结构,突出了该化合物在推进合成有机化学中的作用 (Shestakov 等,2009)。

环合技术和新合成

该化合物还在吡啶或嘧啶环与吲哚环的亚胺基膦介导环合中起关键作用。这种方法促进了 β-、γ-咔啉和嘧啶并[4,5-b]吲哚衍生物的合成,展示了该化合物在构建具有潜在生物活性的复杂杂环骨架中的用途 (Molina & Fresneda,1988)。

嘧啶并吲哚化学的进展

进一步的研究阐明了该化合物在合成具有抗菌特性的新型吲哚衍生物中的应用。这项研究强调了“3-(3,4-二甲氧基苯乙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮”衍生物在开发新型抗菌剂中的治疗潜力。这些衍生物的合成和结构解析提供了对其潜在作用机制的见解,并为进一步的药理学探索开辟了途径 (Rajaraman 等,2017)。

肠道细菌的代谢

此外,乳酸杆菌对杂环芳香胺的代谢,它通过与甘油衍生物的反应将特定化合物转化为代谢物,突出了该化合物在理解膳食成分和肠道微生物群之间相互作用中的相关性。这项研究为所涉及的代谢途径和这些相互作用的潜在健康影响提供了有价值的见解 (Beer 等,2017)。

属性

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-4-6-16-15(10-13)19-20(23-16)21(25)24(12-22-19)9-8-14-5-7-17(26-2)18(11-14)27-3/h4-7,10-12,23H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCQMBOMDAYAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

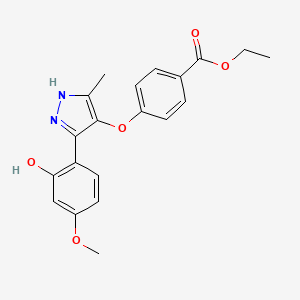

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(5-methylfuran-2-yl)methyl]propanediamide](/img/structure/B2551498.png)

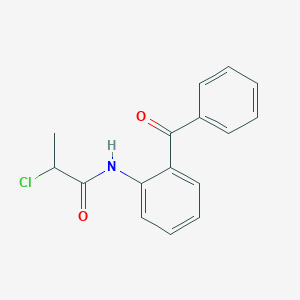

![3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2551500.png)

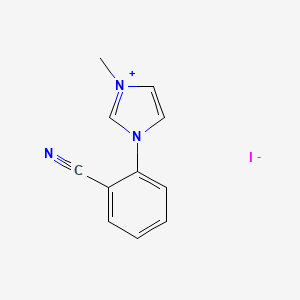

![3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2551504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

![1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea](/img/structure/B2551515.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)